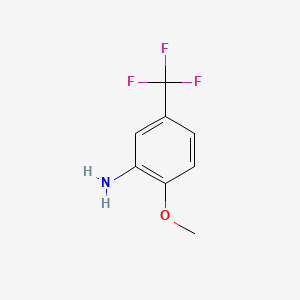

2-Methoxy-5-(trifluoromethyl)aniline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-methoxy-5-(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F3NO/c1-13-7-3-2-5(4-6(7)12)8(9,10)11/h2-4H,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKUSRLUGUVDNKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10344947 | |

| Record name | 2-Methoxy-5-(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10344947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

349-65-5 | |

| Record name | 2-Methoxy-5-(trifluoromethyl)aniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=349-65-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methoxy-5-(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10344947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Methoxy-5-(trifluoromethyl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

What are the chemical properties of 2-Methoxy-5-(trifluoromethyl)aniline?

An In-depth Technical Guide to the Chemical Properties of 2-Methoxy-5-(trifluoromethyl)aniline

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the chemical and physical properties, spectroscopic data, reactivity, and safety information for this compound (CAS No: 349-65-5). This aniline derivative is a key building block in the synthesis of pharmaceuticals and agrochemicals, valued for the unique electronic properties conferred by its methoxy and trifluoromethyl substituents.[1][2]

Chemical and Physical Properties

This compound is a solid at room temperature, appearing as a crystalline powder ranging in color from white to beige or brown.[2][3][4] The presence of the trifluoromethyl group significantly enhances the compound's lipophilicity.[1] It is generally soluble in organic solvents.[1]

| Property | Value | Source(s) |

| CAS Number | 349-65-5 | [1][2][3][5][6] |

| Molecular Formula | C₈H₈F₃NO | [1][2][7][8] |

| Molecular Weight | 191.15 g/mol | [2][6][7][8] |

| IUPAC Name | This compound | [6] |

| Synonyms | 3-Amino-4-methoxybenzotrifluoride, 2-Amino-4-(trifluoromethyl)anisole | [1][2] |

| Appearance | White to beige-gray to brown crystalline powder | [2][3][4] |

| Melting Point | 58-62 °C | [2][4][9] |

| Boiling Point | 230.1 ± 40.0 °C (Predicted) 122 °C / 4 mmHg (lit.) | [3][9][10] |

| Density | 1.26 - 1.28 g/cm³ (estimate) | [3][9][11] |

| pKa | 3.31 ± 0.10 (Predicted) | [3][9][12] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

| Technique | Data | Source(s) |

| Mass Spectrometry (ESI-MS) | m/z: 192.1 (MH⁺) | [3][4][5] |

| Mass Spectrometry (GC-MS) | Major fragments at m/z: 191, 176, 148, 133 | [6] |

| NMR Spectroscopy | ¹H NMR and ¹³C NMR spectral data are available for reference. | [6][13] |

Reactivity and Chemical Behavior

The chemical reactivity of this compound is governed by the interplay of its three key functional groups: the amino group (-NH₂), the methoxy group (-OCH₃), and the trifluoromethyl group (-CF₃).

-

Amino Group: The primary amine is a nucleophilic center and can undergo reactions typical of anilines, such as diazotization, acylation, and alkylation.

-

Aromatic Ring: The methoxy group is an electron-donating group, activating the aromatic ring towards electrophilic substitution, directing incoming electrophiles to the ortho and para positions. Conversely, the trifluoromethyl group is a strong electron-withdrawing group, which deactivates the ring. The overall reactivity and regioselectivity of ring substitutions are a balance of these competing effects.

-

Trifluoromethyl Group: This group enhances the compound's lipophilicity and metabolic stability, properties that are highly desirable in drug discovery.[1] It also influences the basicity of the amino group.

-

Applications in Synthesis: This compound is a versatile intermediate. The electron-donating properties of the methoxy group facilitate various chemical reactions, including nucleophilic substitutions and coupling reactions.[2] It is notably used in the synthesis of biologically active molecules and advanced materials.[2]

References

- 1. CAS 349-65-5: this compound [cymitquimica.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound CAS#: 349-65-5 [m.chemicalbook.com]

- 4. This compound | 349-65-5 [chemicalbook.com]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. This compound | C8H8F3NO | CID 600637 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2-メトキシ-5-(トリフルオロメチル)アニリン 96% | Sigma-Aldrich [sigmaaldrich.com]

- 8. scbt.com [scbt.com]

- 9. 349-65-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 10. chemicalbook.com [chemicalbook.com]

- 11. Page loading... [guidechem.com]

- 12. This compound | 349-65-5 [amp.chemicalbook.com]

- 13. This compound(349-65-5) 1H NMR spectrum [chemicalbook.com]

An In-Depth Technical Guide to 2-Methoxy-5-(trifluoromethyl)aniline (CAS: 349-65-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxy-5-(trifluoromethyl)aniline, with the CAS Registry Number 349-65-5, is an important fluorinated aromatic amine that serves as a critical building block in the synthesis of a wide range of biologically active molecules.[1][2] Its unique substitution pattern, featuring an electron-donating methoxy group and a strongly electron-withdrawing trifluoromethyl group, imparts distinct chemical properties that are highly valued in medicinal chemistry and materials science.[1] The trifluoromethyl moiety, in particular, is known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. This guide provides a comprehensive overview of the physicochemical properties, synthesis, reactivity, and applications of this versatile intermediate, with a focus on its role in the development of novel therapeutics.

Physicochemical and Spectroscopic Data

The fundamental properties of this compound are summarized below. This data is essential for its handling, characterization, and use in synthetic applications.

Physical and Chemical Properties

| Property | Value | Source(s) |

| CAS Number | 349-65-5 | [1][2] |

| Molecular Formula | C₈H₈F₃NO | [1][2] |

| Molecular Weight | 191.15 g/mol | [1][2] |

| Appearance | White to beige-greyish or brownish crystalline powder | Sigma-Aldrich |

| Melting Point | 58-60 °C | [3] |

| Boiling Point | 230.1 ± 40.0 °C (Predicted) | ChemicalBook |

| Density | 1.28 g/cm³ | ChemicalBook |

| Solubility | Soluble in organic solvents such as ethanol, methanol, and acetone. | Ningbo Inno Pharmchem Co., Ltd |

| pKa | 3.31 ± 0.10 (Predicted) | ChemicalBook |

Spectroscopic Data

Spectroscopic analysis is crucial for the verification of the structure and purity of this compound. While a publicly available, comprehensive peer-reviewed spectral analysis is limited, typical spectral data are as follows:

| Spectroscopy | Data | Source(s) |

| ¹H NMR | Spectra available for viewing. | [4] |

| ¹³C NMR | Spectra available for viewing. | [1] |

| IR Spectroscopy | Spectra available for viewing. | [5] |

| Mass Spectrometry | ESI-MS m/z: 192.1 [M+H]⁺ | [6] |

Synthesis and Reactivity

Synthesis

This compound is commonly synthesized via the catalytic hydrogenation of its nitro precursor, 4-methoxy-3-nitrobenzotrifluoride. This high-yielding reaction provides a direct route to the desired aniline.[6]

Experimental Protocol: Synthesis of this compound [6]

-

Materials:

-

4-Methoxy-3-nitrobenzotrifluoride

-

10% Palladium on activated carbon (10% Pd/C)

-

Methanol (MeOH)

-

Hydrogen gas (H₂)

-

Diatomaceous earth (Celite®)

-

-

Procedure:

-

A solution of 4-methoxy-3-nitrobenzotrifluoride in methanol is prepared in a suitable reaction vessel.

-

A catalytic amount of 10% Pd/C (10% loading) is added to the solution.

-

The reaction mixture is stirred overnight at room temperature under a hydrogen atmosphere.

-

Upon completion of the reaction (monitored by TLC or LC-MS), the mixture is filtered through a pad of diatomaceous earth to remove the palladium catalyst.

-

The filtrate is concentrated under reduced pressure.

-

The resulting residue is dried under vacuum to yield this compound as an off-white solid.

-

-

Yield: 99%[6]

-

Characterization: The product can be characterized by mass spectrometry, which should show a peak at m/z 192.1 corresponding to the protonated molecule [M+H]⁺.[6]

Reactivity

The reactivity of this compound is governed by the interplay of its functional groups. The amino group is a nucleophile and can undergo various reactions such as acylation, alkylation, and diazotization. The aromatic ring is activated towards electrophilic substitution by the methoxy group, although the strongly deactivating trifluoromethyl group modulates this effect. The compound is a key precursor for the synthesis of heterocyclic systems, most notably quinazolines.

Applications in Drug Discovery and Development

This compound is a valuable intermediate in the synthesis of pharmaceuticals, particularly in the development of anticancer agents.[7] Its derivatives have been shown to target key signaling pathways implicated in tumor growth and proliferation.

Intermediate for Quinazoline-Based Kinase Inhibitors

A significant application of this aniline is in the synthesis of 2,4-disubstituted quinazolines.[7] These scaffolds are prevalent in a number of approved and investigational drugs that target protein kinases, such as Epidermal Growth Factor Receptor (EGFR). The general synthesis involves a two-step nucleophilic aromatic substitution (SNAr) from a 2,4-dichloroquinazoline precursor.

Experimental Protocol: General Synthesis of 2-Anilino-4-amino Substituted Quinazolines [8]

-

Step 1: Synthesis of 4-amino-2-chloroquinazoline

-

2,4-dichloroquinazoline is reacted with a primary or secondary amine (R¹R²-NH) in a solvent like THF at room temperature for approximately 20 hours to exclusively yield the 4-substituted regioisomer.

-

-

Step 2: Synthesis of 2,4-disubstituted quinazoline

-

The 4-amino-2-chloroquinazoline intermediate is then reacted with an aniline, such as this compound, in isopropanol with an acid catalyst (e.g., TFA).

-

The reaction is typically heated under microwave irradiation at around 120 °C for 15 minutes to facilitate the second SNAr reaction at the C2 position.

-

Targeting the EGFR Signaling Pathway

Derivatives of this compound have been investigated as inhibitors of the EGFR signaling pathway. EGFR is a receptor tyrosine kinase that, upon activation by ligands like EGF, triggers downstream cascades such as the RAS/RAF/MAPK and PI3K/AKT pathways, leading to cell proliferation and survival. In many cancers, EGFR is overexpressed or mutated, leading to constitutive activation and uncontrolled cell growth. Quinazoline-based inhibitors act as ATP-competitive inhibitors, blocking the kinase activity of EGFR and thereby inhibiting downstream signaling.

Targeting Werner Helicase (WRN) in DNA Damage Repair

Recent research has identified quinazoline derivatives containing a trifluoromethyl group as potential inhibitors of Werner helicase (WRN). WRN is a key enzyme in the DNA damage response, playing critical roles in homologous recombination and non-homologous end joining repair pathways. In certain cancer cells, particularly those with deficiencies in other DNA repair pathways like Fanconi Anemia, inhibition of WRN can lead to synthetic lethality, causing cell death. This makes WRN an attractive target for cancer therapy.

Safety and Handling

This compound is classified as harmful and an irritant. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood to avoid inhalation.

Hazard Identification

| Hazard Statement | Description | Source(s) |

| H302 | Harmful if swallowed | [1] |

| H312 | Harmful in contact with skin | [1] |

| H315 | Causes skin irritation | [1] |

| H319 | Causes serious eye irritation | [1] |

| H332 | Harmful if inhaled | [1] |

| H335 | May cause respiratory irritation | [1] |

Toxicological Data

Conclusion

This compound is a cornerstone intermediate for the synthesis of complex heterocyclic molecules, particularly quinazoline derivatives. Its unique electronic properties make it an attractive starting material for the development of targeted therapeutics, especially in oncology. The ability of its derivatives to inhibit critical signaling pathways such as EGFR and DNA repair enzymes like Werner helicase highlights its importance and potential in modern drug discovery. Researchers and drug development professionals can leverage the information in this guide to facilitate the synthesis and application of this valuable chemical entity.

References

- 1. This compound | C8H8F3NO | CID 600637 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. This compound 96 349-65-5 [sigmaaldrich.com]

- 4. This compound(349-65-5) 1H NMR [m.chemicalbook.com]

- 5. This compound(349-65-5)IR [m.chemicalbook.com]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. chemicalbook.com [chemicalbook.com]

- 10. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Physical Characteristics of 2-Amino-4-(trifluoromethyl)anisole

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-4-(trifluoromethyl)anisole, systematically named 2-methoxy-4-(trifluoromethyl)aniline, is an aromatic amine derivative of significant interest in medicinal and materials chemistry. The presence of a trifluoromethyl group, a methoxy group, and an amino group on the benzene ring imparts unique electronic properties and reactivity, making it a valuable building block in the synthesis of novel pharmaceuticals and functional materials. This guide provides a detailed overview of its physical characteristics, supported by established experimental protocols for their determination.

It is important to note that while the focus of this guide is 2-Amino-4-(trifluoromethyl)anisole (CAS No. 158727-56-1), comprehensive, experimentally verified physical data for this specific isomer is limited in publicly available literature.[1][2][3][4][5] Therefore, for comparative and informational purposes, this guide presents detailed physical data for the closely related and more thoroughly characterized isomer, 2-Methoxy-5-(trifluoromethyl)aniline (CAS No. 349-65-5). Researchers should exercise due diligence in verifying the properties of their specific compound.

Core Physical Characteristics

The fundamental physical properties of a compound are critical for its handling, purification, and application in synthetic chemistry.

Data Summary

The following table summarizes the available physical data for 2-Amino-4-(trifluoromethyl)anisole and the more detailed data for its isomer, this compound.

| Property | 2-Amino-4-(trifluoromethyl)anisole | This compound |

| CAS Number | 158727-56-1[1][2] | 349-65-5[6][7] |

| Molecular Formula | C₈H₈F₃NO[1][3] | C₈H₈F₃NO[6][7] |

| Molecular Weight | 191.15 g/mol [1][3] | 191.15 g/mol [6][8] |

| Appearance | Not specified | Beige-greyish to brownish crystalline powder[6][9] |

| Melting Point | Not specified | 58-60 °C[6][9] |

| Boiling Point | Not specified | 230.1 °C (Predicted)[6][9] |

| Density | Not specified | 1.28 g/cm³ (Predicted)[10] |

| Solubility | Soluble in water (as hydrochloride salt)[11] | Soluble in organic solvents[11] |

| pKa | Not specified | 3.31 (Predicted)[6][9] |

Experimental Protocols

The following sections detail the standard methodologies for determining the key physical properties of a solid organic compound like 2-Amino-4-(trifluoromethyl)anisole.

Melting Point Determination

The melting point is a crucial indicator of a compound's purity. A sharp melting range (typically 0.5-1°C) is characteristic of a pure substance.

Methodology: Capillary Method using a Melting Point Apparatus

-

Sample Preparation: A small amount of the crystalline solid is finely powdered. The open end of a capillary tube is pressed into the powder. The tube is then inverted and tapped gently to pack the powder into the sealed end, aiming for a sample height of 2-3 mm.

-

Apparatus Setup: The packed capillary tube is placed into the heating block of a melting point apparatus. A thermometer is inserted into the designated port to monitor the temperature of the block.

-

Determination:

-

The sample is heated rapidly to a temperature approximately 15-20°C below the expected melting point.

-

The heating rate is then reduced to 1-2°C per minute to allow for thermal equilibrium.

-

The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

-

The temperature at which the entire solid has transitioned to a liquid is recorded as the end of the melting range.

-

-

Purity Indication: A broad melting range often indicates the presence of impurities.

Boiling Point Determination (for liquid compounds or if applicable)

While 2-Amino-4-(trifluoromethyl)anisole is expected to be a solid at room temperature, a boiling point can be determined under reduced pressure if the compound is thermally stable.

Methodology: Thiele Tube Method

-

Sample Preparation: A small amount of the liquid is placed in a small test tube (fusion tube). A capillary tube, sealed at one end, is placed inverted into the fusion tube.

-

Apparatus Setup: The fusion tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then placed in a Thiele tube containing a high-boiling point oil (e.g., mineral oil or silicone oil).

-

Determination:

-

The side arm of the Thiele tube is gently heated, which creates a convection current providing uniform heating of the oil bath.

-

As the temperature rises, air trapped in the capillary tube will expand and slowly bubble out.

-

When the boiling point is reached, a rapid and continuous stream of bubbles will emerge from the capillary tube.

-

The heat source is removed, and the liquid is allowed to cool.

-

The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is recorded as the boiling point.

-

Density Determination

Density is the mass per unit volume of a substance.

Methodology: Pycnometer Method

-

Measurement of Pycnometer Mass: A clean, dry pycnometer (a small glass flask with a precise volume) is weighed accurately (m₁).

-

Measurement with Sample: The pycnometer is filled with the powdered solid, and any excess is removed. The pycnometer and sample are weighed (m₂).

-

Measurement with a Non-reactive Liquid of Known Density: A non-reactive liquid of known density (ρ_liquid) in which the solid is insoluble is added to the pycnometer containing the solid, filling it completely. The pycnometer is then weighed again (m₃).

-

Measurement with Liquid Only: The pycnometer is emptied, cleaned, dried, and filled with only the non-reactive liquid and weighed (m₄).

-

Calculation: The density of the solid (ρ_solid) is calculated using the following formula: ρ_solid = [(m₂ - m₁) / ((m₄ - m₁) - (m₃ - m₂))] * ρ_liquid

Solubility Determination

Solubility provides insight into the polarity of a molecule and is crucial for selecting appropriate solvents for reactions, purification, and analysis.

Methodology: Qualitative Solubility Testing

-

Sample and Solvent Preparation: A small, measured amount of the solid (e.g., 10 mg) is placed into a test tube. A measured volume of a specific solvent (e.g., 1 mL) is added.

-

Observation: The mixture is agitated vigorously for a set period (e.g., 1 minute). The mixture is then observed to determine if the solid has dissolved completely, partially, or not at all.

-

Systematic Testing: This process is repeated with a range of solvents of varying polarities, such as:

-

Water (polar, protic)

-

Ethanol (polar, protic)

-

Acetone (polar, aprotic)

-

Dichloromethane (nonpolar)

-

Hexane (nonpolar)

-

-

pH-Dependent Solubility: For compounds with acidic or basic functional groups, solubility in aqueous solutions of different pH is tested:

-

5% Aqueous HCl (to test for basic groups like amines)

-

5% Aqueous NaHCO₃ (to test for strongly acidic groups)

-

5% Aqueous NaOH (to test for weakly and strongly acidic groups)

-

-

Classification: The compound is classified as soluble if it dissolves completely, and the results are tabulated to create a solubility profile.

Mandatory Visualization

The following diagram illustrates a logical workflow for the physical characterization of a novel chemical compound.

Caption: Workflow for the physical and structural characterization of a chemical compound.

References

- 1. 2-Methoxy-4-(trifluoromethyl)aniline|lookchem [lookchem.com]

- 2. 2-METHOXY-4-(TRIFLUOROMETHYL)ANILINE | 158727-56-1 [chemicalbook.com]

- 3. 2-Methoxy-4-(trifluoromethyl)aniline | C8H8F3NO | CID 5161541 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 158727-56-1 CAS MSDS (2-METHOXY-4-(TRIFLUOROMETHYL)ANILINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. labsolu.ca [labsolu.ca]

- 6. This compound | 349-65-5 [chemicalbook.com]

- 7. scbt.com [scbt.com]

- 8. This compound | C8H8F3NO | CID 600637 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 349-65-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 10. Page loading... [guidechem.com]

- 11. 2-Methoxy-4-(trifluoromethyl)aniline hydrochloride | 1820747-49-6 | Benchchem [benchchem.com]

An In-depth Technical Guide to the Solubility of 2-Methoxy-5-(trifluoromethyl)aniline in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Methoxy-5-(trifluoromethyl)aniline, a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Due to a lack of publicly available quantitative solubility data for this compound, this document focuses on its predicted solubility profile based on its molecular structure and established chemical principles. Furthermore, it furnishes detailed, standardized experimental protocols for the precise determination of its solubility in various common organic solvents. This guide is intended to equip researchers with the foundational knowledge and practical methodologies required to effectively utilize this compound in synthesis, formulation, and other research and development applications.

Introduction

This compound (CAS No. 349-65-5) is an aromatic amine featuring a methoxy (-OCH₃) and a trifluoromethyl (-CF₃) group on the aniline ring.[2] These substituents significantly influence its physicochemical properties. The trifluoromethyl group, in particular, is known to enhance lipophilicity, which can affect a compound's reactivity and biological activity.[2] As a versatile building block, it is frequently used in the development of new therapeutic agents and agricultural products.[1]

Understanding the solubility of this compound is critical for a wide range of applications, including:

-

Reaction Optimization: Selecting appropriate solvents for chemical synthesis to ensure reactants are in the same phase.

-

Purification Processes: Developing effective crystallization and chromatography methods.

-

Formulation Development: Creating stable and bioavailable formulations for pharmaceutical products.

-

Predictive Modeling: Informing computational models for drug absorption, distribution, metabolism, and excretion (ADME).

This guide addresses the current information gap by providing a robust framework for predicting and experimentally determining the solubility of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value | Reference |

| CAS Number | 349-65-5 | [3],[2] |

| Molecular Formula | C₈H₈F₃NO | [2] |

| Molecular Weight | 191.15 g/mol | [4] |

| Appearance | Beige-greyish to brownish crystalline powder | [3],[5] |

| Melting Point | 58-60 °C | [3],[6] |

| Boiling Point | 230.1±40.0 °C (Predicted) | [5] |

| pKa | 3.31±0.10 (Predicted) | [5] |

Predicted Solubility Profile

The predicted solubility in various common organic solvents is summarized in the table below.

| Solvent Class | Specific Solvent | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High | Capable of hydrogen bonding with the amine and methoxy groups. |

| Isopropanol | Moderate to High | Larger alkyl chain may slightly reduce solubility compared to methanol/ethanol. | |

| Water | Insoluble | The large hydrophobic trifluoromethyl and aromatic moieties are expected to dominate over the polar groups, leading to insolubility.[10] | |

| Polar Aprotic | Acetone, Tetrahydrofuran (THF) | High | Good dipole-dipole interactions with the polar groups of the aniline. |

| Ethyl Acetate | Moderate to High | Acts as a good solvent for compounds with moderate polarity. | |

| Dimethyl Sulfoxide (DMSO) | High | Highly polar solvent capable of dissolving a wide range of organic compounds. | |

| Non-Polar Aromatic | Toluene, Benzene | High | The aromatic ring of the solvent interacts favorably with the aromatic ring of the solute ("like dissolves like").[11] |

| Halogenated | Dichloromethane (DCM), Chloroform | High | Effective at dissolving moderately polar to non-polar organic compounds. |

| Non-Polar Aliphatic | Hexane, Heptane | Low to Insoluble | The overall polarity of the aniline is likely too high for significant dissolution in non-polar aliphatic solvents. |

Experimental Protocols for Solubility Determination

To obtain precise, quantitative solubility data, standardized experimental methods are essential. Two common and reliable methods are detailed below.

Gravimetric Method

This method directly measures the mass of solute that dissolves in a given volume of solvent to form a saturated solution at a specific temperature.[3][5]

Apparatus and Materials:

-

This compound

-

Selected organic solvents

-

Analytical balance

-

Thermostatic shaker or water bath

-

Vials with screw caps

-

Volumetric pipette (e.g., 5 or 10 mL)

-

Syringe filters (0.45 µm, solvent-compatible)

-

Pre-weighed evaporation dishes or watch glasses

-

Drying oven or vacuum desiccator

Detailed Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume (e.g., 10 mL) of the chosen solvent. An excess is confirmed by the presence of undissolved solid.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. It is advisable to take measurements at different time points (e.g., 24h, 36h, 48h) to confirm that the concentration is no longer changing.[3]

-

-

Sample Collection and Filtration:

-

Allow the vial to stand undisturbed at the set temperature for at least 2 hours to let the excess solid settle.

-

Carefully withdraw a known volume (e.g., 5 mL) of the supernatant using a volumetric pipette.

-

Immediately filter the collected supernatant through a 0.45 µm syringe filter into a pre-weighed, clean, and dry evaporation dish. This step removes any undissolved microcrystals.

-

-

Solvent Evaporation and Mass Determination:

-

Place the evaporation dish in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute (e.g., 40-60 °C). Alternatively, use a vacuum desiccator at room temperature.

-

Once the solvent is fully evaporated, cool the dish in a desiccator to room temperature and weigh it on an analytical balance.

-

Repeat the drying and weighing process until a constant mass is obtained.[3][5]

-

-

Calculation:

-

Mass of dissolved solute (m_solute): (Mass of dish + residue) - (Mass of empty dish)

-

Volume of solvent (V_solvent): Volume of filtrate collected (e.g., 5 mL)

-

Solubility (S): S (g/L) = m_solute (g) / V_solvent (L)

-

UV-Vis Spectrophotometric Method

This instrumental method is highly sensitive and requires a smaller amount of material. It is applicable if the compound has a chromophore that absorbs light in the UV-Vis range.[12][13]

Apparatus and Materials:

-

UV-Vis spectrophotometer

-

Matched quartz cuvettes

-

This compound

-

Selected organic solvents (UV-grade)

-

Volumetric flasks and pipettes

-

Analytical balance

-

Thermostatic shaker

-

Syringe filters (0.45 µm, solvent-compatible)

Detailed Methodology:

-

Determination of Maximum Absorbance Wavelength (λ_max):

-

Prepare a dilute stock solution of the compound in the chosen solvent.

-

Scan the solution over a relevant UV-Vis range (e.g., 200-400 nm) to identify the wavelength of maximum absorbance (λ_max).

-

-

Preparation of Calibration Curve:

-

Prepare a series of standard solutions of known concentrations from the stock solution by serial dilution.[12]

-

Measure the absorbance of each standard solution at λ_max, using the pure solvent as a blank.

-

Plot a graph of absorbance versus concentration. The resulting linear plot is the calibration curve, which should conform to the Beer-Lambert Law.[12]

-

-

Preparation of Saturated Solution:

-

Follow the same procedure as described in the gravimetric method (Step 1) to prepare a saturated solution at a constant temperature.

-

-

Sample Analysis:

-

Withdraw a sample of the supernatant and filter it as described previously.

-

Carefully dilute the clear filtrate with a known volume of the solvent to bring its absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample at λ_max.

-

-

Calculation:

-

Use the equation of the line from the calibration curve (y = mx + c, where y is absorbance and x is concentration) to determine the concentration of the diluted sample.

-

Calculate the concentration of the original saturated solution by multiplying the result by the dilution factor. This value represents the solubility of the compound in that solvent.

-

Mandatory Visualization: Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility.

Caption: General workflow for the experimental determination of solubility.

Disclaimer: This document is intended for informational and research purposes only. The predicted solubility data is based on chemical principles and has not been experimentally verified. Researchers should conduct their own experiments to determine precise solubility values for their specific applications.

References

- 1. chemimpex.com [chemimpex.com]

- 2. researchgate.net [researchgate.net]

- 3. uomus.edu.iq [uomus.edu.iq]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. pharmajournal.net [pharmajournal.net]

- 6. researchgate.net [researchgate.net]

- 7. m.youtube.com [m.youtube.com]

- 8. Khan Academy [khanacademy.org]

- 9. 23.1. Properties of amines | Organic Chemistry II [courses.lumenlearning.com]

- 10. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]

- 11. quora.com [quora.com]

- 12. solubilityofthings.com [solubilityofthings.com]

- 13. improvedpharma.com [improvedpharma.com]

An In-Depth Technical Guide to the Electronic and Steric Properties of 2-Methoxy-5-(trifluoromethyl)aniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the electronic and steric properties of 2-Methoxy-5-(trifluoromethyl)aniline, a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] This document consolidates quantitative data, outlines detailed experimental protocols for property determination, and presents visual representations of key chemical principles governing the molecule's behavior. The interplay of the electron-donating methoxy group and the strongly electron-withdrawing trifluoromethyl group imparts a unique combination of reactivity, lipophilicity, and metabolic stability, making it a valuable building block in medicinal chemistry.[2][3][4]

Introduction

This compound (CAS RN: 349-65-5) is a substituted aniline that has garnered significant interest in various fields of chemical synthesis.[5][6] Its utility stems from the distinct electronic and steric characteristics conferred by its two functional groups: a methoxy (-OCH3) group at the ortho position and a trifluoromethyl (-CF3) group at the meta position relative to the amino group. Understanding these properties is crucial for predicting reaction outcomes, designing novel bioactive molecules, and optimizing synthetic routes. This guide serves as a technical resource for professionals engaged in research and development involving this versatile compound.

Physicochemical and Electronic Properties

The electronic landscape of this compound is defined by the opposing electronic effects of its substituents. The methoxy group is a resonance electron-donating group and an inductive electron-withdrawing group. Conversely, the trifluoromethyl group is a potent electron-withdrawing group due to the high electronegativity of fluorine atoms.[2][4]

Quantitative Electronic Parameters

The electronic influence of the substituents can be quantified using Hammett constants (σ) and the acidity of the anilinium ion (pKa).

| Parameter | Value | Source |

| Predicted pKa | 3.31 | ChemicalBook |

| Hammett Constant (σp) of -OCH3 | -0.27 | |

| Hammett Constant (σm) of -OCH3 | 0.12 | |

| Hammett Constant (σp) of -CF3 | 0.54 | |

| Hammett Constant (σm) of -CF3 | 0.43 |

Note: Hammett constants are determined for substituents on a benzoic acid ring and serve as a good approximation for their electronic effects on other aromatic systems.

The Ortho Effect

The presence of the methoxy group at the ortho position to the amino group introduces a significant steric interaction known as the "ortho effect." This steric hindrance can impede the solvation of the anilinium cation that forms upon protonation, leading to a decrease in the basicity of the aniline compared to what would be expected based on electronic effects alone.[7][8][9]

Steric Properties

Van der Waals Radii

| Atom/Group | Van der Waals Radius (Å) | Source |

| Hydrogen | 1.20 | |

| Carbon | 1.70 | |

| Oxygen | 1.52 | |

| Fluorine | 1.47 | [2] |

| Methyl Group (-CH3) | 2.00 | |

| Trifluoromethyl Group (-CF3) | ~2.5 (estimated) |

The van der Waals radius of the trifluoromethyl group is considered to be relatively small for its size, contributing to its utility as a bioisostere for groups like chlorine.[2]

Experimental Protocols

Determination of Hammett Constants

Hammett constants are experimentally determined by measuring the ionization constants of a series of substituted benzoic acids and comparing them to that of benzoic acid.[10][11][12]

Protocol Outline:

-

Preparation of Solutions: Prepare standardized solutions of the substituted benzoic acids in a suitable solvent system (e.g., 70:30 ethanol-water).[10] Also, prepare a standardized solution of a strong base (e.g., NaOH) in the same solvent system.[10]

-

Titration: Titrate a known concentration of each benzoic acid derivative with the standardized base, monitoring the pH using a calibrated pH meter.[10][11]

-

pKa Determination: Determine the pKa for each acid from the titration curve. The pKa is the pH at the half-equivalence point.[10]

-

Calculation of σ: Calculate the Hammett substituent constant (σ) using the following equation: σ = pKa (benzoic acid) - pKa (substituted benzoic acid)

Determination of pKa for Poorly Soluble Anilines

For anilines with limited aqueous solubility, the pKa can be determined using a solubility-based method.[13]

Protocol Outline:

-

Sample Preparation: Prepare a series of buffered solutions with a range of known pH values.

-

Solubility Measurement: Add an excess of the aniline to each buffer solution and allow it to equilibrate until a saturated solution is formed.

-

Quantification: Separate the undissolved solid (e.g., by centrifugation or filtration) and accurately measure the concentration of the dissolved aniline in the supernatant using a suitable analytical technique (e.g., UV-Vis spectrophotometry, HPLC).

-

Data Analysis: Plot the logarithm of the solubility against the pH of the buffer. The resulting curve will have two linear regions. The intersection of these lines corresponds to the pKa of the aniline.

Visualizations

Electronic Effects on the Aniline Ring

Caption: Electronic effects of substituents.

Experimental Workflow for pKa Determination

Caption: Workflow for pKa determination.

The Ortho Effect on Aniline Basicity

Caption: The ortho effect on basicity.

Conclusion

The electronic and steric properties of this compound are a result of a delicate balance between the electron-donating methoxy group and the electron-withdrawing trifluoromethyl group, further modulated by the steric influence of the ortho-methoxy substituent. This unique combination of features provides a powerful tool for medicinal chemists and researchers in the design and synthesis of novel compounds with tailored properties. This guide has provided a consolidated resource of quantitative data, experimental methodologies, and conceptual visualizations to aid in the effective utilization of this important chemical intermediate.

References

- 1. chemimpex.com [chemimpex.com]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. Trifluoromethyl group - Wikipedia [en.wikipedia.org]

- 5. scbt.com [scbt.com]

- 6. This compound (349-65-5) at Nordmann - nordmann.global [nordmann.global]

- 7. byjus.com [byjus.com]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. quora.com [quora.com]

- 10. web.viu.ca [web.viu.ca]

- 11. web.viu.ca [web.viu.ca]

- 12. Hammett equation - Wikipedia [en.wikipedia.org]

- 13. sciresliterature.org [sciresliterature.org]

Molecular structure and weight of 2-Methoxy-5-(trifluoromethyl)aniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, synthesis, purification, and spectroscopic characterization of 2-Methoxy-5-(trifluoromethyl)aniline. This compound is a key intermediate in the synthesis of various pharmaceuticals, agrochemicals, and materials.[1] The presence of both a methoxy and a trifluoromethyl group imparts unique electronic properties and biological activities, making it a molecule of significant interest in medicinal chemistry and drug development.[1][2] This guide includes detailed experimental protocols for its synthesis and characterization, along with a discussion of its potential biological relevance in the context of signaling pathways.

Molecular Structure and Properties

This compound, also known as 3-amino-4-methoxybenzotrifluoride, possesses a benzene ring substituted with an amino group, a methoxy group, and a trifluoromethyl group.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₈F₃NO | [3] |

| Molecular Weight | 191.15 g/mol | [3] |

| CAS Number | 349-65-5 | [3] |

| Appearance | White to light yellow or beige-greyish crystalline powder | [4][5] |

| Melting Point | 58-62 °C | [5] |

| Boiling Point | 230.1 ± 40.0 °C (Predicted) | [5] |

| Solubility | Soluble in organic solvents such as ethanol, methanol, and acetone. | [1] |

| Storage | Store in a dark place under an inert atmosphere at room temperature. | [5] |

Synthesis and Purification

Synthesis Protocol: Reduction of 4-Methoxy-3-nitrobenzotrifluoride

A common and high-yielding method for the synthesis of this compound involves the catalytic hydrogenation of 4-methoxy-3-nitrobenzotrifluoride.[4][5][6]

Experimental Protocol:

-

Reaction Setup: To a solution of 4-methoxy-3-nitrobenzotrifluoride in methanol, add 10% Palladium on activated carbon (Pd/C) catalyst (10% loading by weight of the substrate).

-

Hydrogenation: Stir the mixture vigorously under a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus) at room temperature overnight.

-

Work-up: Upon completion of the reaction (which can be monitored by thin-layer chromatography), filter the reaction mixture through a pad of Celite or diatomaceous earth to remove the Pd/C catalyst.[4][5]

-

Isolation: Concentrate the filtrate under reduced pressure to remove the methanol. Dry the resulting solid under vacuum to afford this compound as an off-white solid. This procedure typically yields the product in high purity (around 99%).[4][5]

References

- 1. nbinno.com [nbinno.com]

- 2. readchemistry.com [readchemistry.com]

- 3. This compound | C8H8F3NO | CID 600637 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 349-65-5 [chemicalbook.com]

- 5. This compound CAS#: 349-65-5 [m.chemicalbook.com]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

A Technical Guide to 3-Amino-4-methoxybenzotrifluoride: Synthesis, Properties, and Applications in Drug Discovery

Introduction

3-Amino-4-methoxybenzotrifluoride, also known as 2-methoxy-5-(trifluoromethyl)aniline, is a highly functionalized aromatic amine that has garnered significant attention in the fields of medicinal chemistry and materials science.[1] Its unique structural features—a trifluoromethyl group, an amino group, and a methoxy group on a benzene ring—confer a desirable combination of lipophilicity, metabolic stability, and hydrogen bonding capabilities. This guide provides an in-depth analysis of the synthesis, physicochemical properties, and, most importantly, the strategic applications of this versatile building block in modern drug development. The strategic introduction of fluorine-containing substituents is a well-established strategy in drug design to enhance metabolic stability and bio-absorption.[2][3]

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of 3-Amino-4-methoxybenzotrifluoride is paramount for its effective utilization in synthetic and medicinal chemistry.

| Property | Value | Source |

| CAS Number | 349-65-5 | --INVALID-LINK--[1] |

| Molecular Formula | C8H8F3NO | --INVALID-LINK--, --INVALID-LINK--[1][4] |

| Molecular Weight | 191.15 g/mol | --INVALID-LINK--, --INVALID-LINK--[1][4] |

| Appearance | Typically a solid or liquid (may depend on purity) | --INVALID-LINK--[4] |

| Solubility | Limited solubility in water; Soluble in common organic solvents (e.g., dichloromethane, chloroform, ethanol) | --INVALID-LINK--[4] |

| Canonical SMILES | FC(F)(F)C1=CC=C(OC)C(N)=C1 | --INVALID-LINK--[1] |

Note: Properties such as melting point, boiling point, and density can vary based on the purity and experimental conditions.[4]

Synthesis Strategies

Illustrative Synthetic Pathway

A plausible synthetic route, based on established organic chemistry principles, is outlined below. This pathway is illustrative and serves to highlight the key chemical transformations that are likely involved.

Caption: A plausible synthetic route to 3-Amino-4-methoxybenzotrifluoride.

Step-by-Step Experimental Protocol (Hypothetical)

The following is a generalized, hypothetical protocol based on common laboratory practices for similar transformations.

Step 1: Nitration of Benzotrifluoride

-

Reaction Setup: To a stirred solution of benzotrifluoride in a suitable solvent (e.g., concentrated sulfuric acid) cooled in an ice bath, a nitrating agent (e.g., a mixture of concentrated nitric acid and sulfuric acid) is added dropwise.

-

Rationale: The strong electron-withdrawing nature of the trifluoromethyl group directs the incoming nitro group to the meta position. The use of a strong acid mixture is essential to generate the nitronium ion (NO2+), the active electrophile.

-

Workup: The reaction mixture is carefully poured onto crushed ice, and the resulting precipitate (3-nitrobenzotrifluoride) is collected by filtration, washed with water, and dried.

Step 2: Methoxylation of 3-Nitrobenzotrifluoride

-

Reaction Setup: 3-Nitrobenzotrifluoride is dissolved in a suitable solvent (e.g., methanol or an inert solvent with sodium methoxide). The mixture is heated to facilitate the nucleophilic aromatic substitution.

-

Rationale: The nitro group activates the aromatic ring towards nucleophilic attack. The methoxide ion displaces a suitable leaving group (often a halide, though in some cases, activation of a different position may be necessary, or a different starting material may be used).

-

Workup: After cooling, the reaction mixture is quenched with water, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated to yield 3-nitro-4-methoxybenzotrifluoride.

Step 3: Reduction of the Nitro Group

-

Reaction Setup: 3-Nitro-4-methoxybenzotrifluoride is dissolved in a solvent like ethanol or ethyl acetate. A reducing agent, such as hydrogen gas with a palladium on carbon catalyst (H2/Pd-C) or a metal in acidic media (e.g., iron in acetic acid or hydrochloric acid), is added.

-

Rationale: Catalytic hydrogenation is a clean and efficient method for reducing nitro groups to amines. Alternatively, metal-acid reductions are robust and widely used in industrial settings.

-

Workup: After the reaction is complete (monitored by techniques like TLC), the catalyst is filtered off (in the case of catalytic hydrogenation), and the solvent is removed under reduced pressure. The crude product can then be purified by crystallization or chromatography to yield pure 3-Amino-4-methoxybenzotrifluoride.

Applications in Drug Discovery and Medicinal Chemistry

The true value of 3-Amino-4-methoxybenzotrifluoride lies in its application as a versatile intermediate in the synthesis of complex, biologically active molecules. The trifluoromethyl group is known to enhance the metabolic stability and binding affinity of drug candidates.

Role as a Key Building Block

This compound serves as a crucial starting material for the synthesis of a wide array of pharmaceutical agents. Its amino group provides a reactive handle for various chemical transformations, including:

-

Amide bond formation: Coupling with carboxylic acids to form amides.

-

Sulfonamide synthesis: Reaction with sulfonyl chlorides.

-

Urea and thiourea formation: Reactions with isocyanates and isothiocyanates.

-

Heterocycle synthesis: Participation in cyclization reactions to form various heterocyclic scaffolds.

Example Application: Intermediate for Letermovir

3-Amino-4-methoxybenzotrifluoride is listed as an intermediate for Letermovir.[1] Letermovir is an antiviral drug used for the prophylaxis of cytomegalovirus (CMV) infection and disease in adult CMV-seropositive recipients of an allogeneic hematopoietic stem cell transplant.

Caption: Role of 3-Amino-4-methoxybenzotrifluoride in drug synthesis.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 3-Amino-4-methoxybenzotrifluoride.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Ventilation: Work in a well-ventilated area, preferably a fume hood, to avoid inhalation of any vapors.

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[4] Keep the container tightly sealed to prevent moisture absorption.[4]

-

Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.

For detailed safety information, always refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

3-Amino-4-methoxybenzotrifluoride is a valuable and versatile building block in the arsenal of the modern medicinal chemist. Its unique combination of functional groups allows for its incorporation into a wide range of complex molecules, leading to the development of novel therapeutics. A thorough understanding of its synthesis, properties, and reactivity is essential for leveraging its full potential in drug discovery and development.

References

- 1. clearsynth.com [clearsynth.com]

- 2. The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. 3-Amino-4-Methoxybenzotrifluoride | CAS 328-84-7 Supplier & Manufacturer China | Properties, Uses, Safety, MSDS [boulingchem.com]

Spectroscopic Profile of 2-Methoxy-5-(trifluoromethyl)aniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Methoxy-5-(trifluoromethyl)aniline (CAS No: 349-65-5), a key intermediate in pharmaceutical and agrochemical synthesis. This document presents available Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data in a structured format, outlines detailed experimental protocols for acquiring such data, and includes visualizations to illustrate analytical workflows.

Spectroscopic Data

The following tables summarize the available ¹H NMR, ¹³C NMR, and Mass Spectrometry data for this compound.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| Data not publicly available | - | - | - |

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| Data not publicly available | - |

Note: Similar to the ¹H NMR data, specific ¹³C NMR chemical shifts for this compound are not publicly available. The spectrum is expected to show eight distinct signals corresponding to the eight carbon atoms in the molecule, including the trifluoromethyl carbon which will appear as a quartet due to coupling with fluorine.

Table 3: Mass Spectrometry Data

| m/z | Interpretation |

| 191 | Molecular ion [M]⁺ |

| 176 | [M - CH₃]⁺ |

| 148 | [M - CH₃ - CO]⁺ |

| 133 | [M - CH₃ - CO - NH]⁺ or [M - CF₃]⁺ |

| 192.1 | [M+H]⁺ (from ESI-MS) |

Experimental Protocols

The following are generalized experimental protocols for the acquisition of NMR and Mass Spectrometry data for aniline derivatives like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. Tetramethylsilane (TMS) is typically added as an internal standard (0 ppm).

-

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 300, 400, or 500 MHz NMR spectrometer.

-

¹H NMR Acquisition:

-

Pulse Sequence: A standard single-pulse sequence is used.

-

Number of Scans: 16-64 scans are typically acquired, depending on the sample concentration.

-

Relaxation Delay: A relaxation delay of 1-5 seconds is set between scans.

-

-

¹³C NMR Acquisition:

-

Pulse Sequence: A proton-decoupled pulse sequence is used.

-

Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required.

-

Relaxation Delay: A relaxation delay of 2 seconds is typically used.

-

-

Data Processing: The raw data (Free Induction Decay - FID) is processed using a Fourier transform. Phase and baseline corrections are applied to the resulting spectrum.

Mass Spectrometry (MS)

-

Sample Preparation: A dilute solution of this compound (1-10 µg/mL) is prepared in a suitable solvent such as methanol or acetonitrile. For Electrospray Ionization (ESI), a small amount of formic acid (0.1%) may be added to promote protonation.

-

Instrumentation: A mass spectrometer equipped with an appropriate ionization source (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI) and a mass analyzer (e.g., Quadrupole or Time-of-Flight - TOF) is used.

-

Data Acquisition:

-

Ionization: For EI-MS, a standard electron energy of 70 eV is used. For ESI-MS, the sample is introduced into the ion source, and the instrument is operated in positive ion mode to detect the [M+H]⁺ ion.

-

Mass Analysis: The mass spectrum is acquired over a suitable mass-to-charge (m/z) range (e.g., 50-300 amu).

-

-

Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and characteristic fragment ions.

Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic analysis of a chemical compound and the general structure of this compound.

An In-depth Technical Guide on 2-Methoxy-5-(trifluoromethyl)aniline: A Key Intermediate in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methoxy-5-(trifluoromethyl)aniline is a fluorinated aromatic amine that serves as a crucial building block in the synthesis of a wide array of biologically active compounds. While the intrinsic biological activity of this compound is not extensively documented in publicly available literature, its structural motifs are incorporated into numerous compounds with significant pharmacological properties. The presence of both a methoxy and a trifluoromethyl group on the aniline scaffold imparts unique electronic and physicochemical properties, such as enhanced lipophilicity and metabolic stability, to the resulting molecules.[1][2] This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and toxicological profile of this compound. Furthermore, it delves into the significant biological activities of its key derivatives, offering insights into its broad applicability in medicinal chemistry and drug development.

Physicochemical and Toxicological Properties

This compound is a solid at room temperature with a melting point ranging from 58-60°C.[3] It is soluble in organic solvents.[2] The trifluoromethyl group significantly influences its chemical properties by enhancing its lipophilicity and affecting its reactivity.[4]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 349-65-5 | [5] |

| Molecular Formula | C₈H₈F₃NO | [5] |

| Molecular Weight | 191.15 g/mol | [5] |

| Melting Point | 58-60 °C | [3] |

| Appearance | Beige-greyish to brownish crystalline powder | [6] |

From a toxicological perspective, this compound is classified as harmful and an irritant. It is harmful if swallowed, in contact with skin, or if inhaled, and it can cause skin and serious eye irritation.[1][5]

Table 2: Toxicological Profile of this compound

| Hazard Classification | GHS Pictogram | Hazard Statements | Reference(s) |

| Acute Toxicity (Oral, Dermal, Inhalation) | GHS07 (Exclamation Mark) | H302: Harmful if swallowedH312: Harmful in contact with skinH332: Harmful if inhaled | [5] |

| Skin Corrosion/Irritation | GHS07 (Exclamation Mark) | H315: Causes skin irritation | [5] |

| Serious Eye Damage/Irritation | GHS07 (Exclamation Mark) | H319: Causes serious eye irritation | [5] |

| Specific Target Organ Toxicity | GHS07 (Exclamation Mark) | H335: May cause respiratory irritation | [5] |

Synthesis of this compound

The synthesis of this compound is typically achieved through the reduction of a nitro-substituted precursor.

Experimental Protocol: Synthesis via Catalytic Hydrogenation

This protocol is based on a general procedure described in the literature.[7]

Objective: To synthesize this compound from 4-methoxy-3-nitrobenzotrifluoride.

Materials:

-

4-methoxy-3-nitrobenzotrifluoride

-

Methanol

-

10% Palladium on carbon (Pd/C) catalyst

-

Hydrogen gas (H₂)

-

Celite or another filtration aid

Procedure:

-

A solution of 4-methoxy-3-nitrobenzotrifluoride in methanol is prepared in a suitable reaction vessel.

-

A catalytic amount of 10% Pd/C is added to the solution.

-

The reaction mixture is stirred under a hydrogen atmosphere at room temperature. The reaction is typically allowed to proceed overnight.

-

Upon completion, the reaction mixture is filtered through a pad of Celite to remove the Pd/C catalyst.

-

The filtrate is concentrated under reduced pressure to remove the methanol.

-

The resulting residue is dried under vacuum to yield this compound as an off-white solid.[7]

Biological Activities of Derivatives

The true significance of this compound in the life sciences lies in its role as a versatile scaffold for the synthesis of potent therapeutic agents. The incorporation of this aniline derivative into larger molecules has led to the discovery of compounds with a range of biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects.

Anticancer Activity of Quinazoline Derivatives

Quinazoline-based compounds are a well-established class of anticancer agents, with several approved drugs targeting receptor tyrosine kinases. This compound is a common starting material for the synthesis of these derivatives.

-

Targeted Quinazoline Derivatives: A series of novel 2-substituted 4-anilinoquinazoline-pyrrole hybrids were synthesized and evaluated for their cytotoxic activity. These compounds were tested against MCF-7 breast cancer and A549 human lung adenocarcinoma cell lines using the MTT assay.[1]

-

Morpholine Substituted Quinazolines: In another study, morpholine substituted quinazoline derivatives were synthesized and showed significant cytotoxic activity against A549 (lung), MCF-7 (breast), and SHSY-5Y (neuroblastoma) cancer cell lines. For instance, compound AK-10 displayed IC₅₀ values of 8.55 ± 0.67 μM, 3.15 ± 0.23 μM, and 3.36 ± 0.29 μM against A549, MCF-7, and SHSY-5Y cells, respectively.[8] Mechanistic studies revealed that these compounds induce apoptosis and cause cell cycle arrest in the G1 phase.[8]

Table 3: Cytotoxic Activity of a Representative Morpholine Substituted Quinazoline Derivative (AK-10)

| Cell Line | Cancer Type | IC₅₀ (μM) |

| A549 | Lung Cancer | 8.55 ± 0.67 |

| MCF-7 | Breast Cancer | 3.15 ± 0.23 |

| SHSY-5Y | Neuroblastoma | 3.36 ± 0.29 |

| Data from[8] |

Antimicrobial Activity of Schiff Base Derivatives

Schiff bases derived from this compound and its analogs have been investigated for their antimicrobial properties.

-

Broad-Spectrum Activity: A series of Schiff bases synthesized from 2-(trifluoromethoxy)aniline (a related compound) and various aromatic aldehydes were tested against a panel of bacteria and fungi. Several of these compounds exhibited potent activity, with Minimum Inhibitory Concentration (MIC) values as low as 15.6 µg/mL against bacteria such as Bacillus subtilis, Enterococcus faecalis, and Staphylococcus aureus.[1]

Enzyme Inhibitory Activity of Pyrazole Derivatives

The pyrazole scaffold is another important pharmacophore that can be constructed using this compound.

-

Tyrosinase Inhibition: A series of 3,5-substituted-4,5-dihydro-1H-pyrazole-1-carbothioamide derivatives were synthesized and evaluated for their ability to inhibit tyrosinase, an enzyme involved in melanin production. Some of these compounds showed significant tyrosinase inhibitory activity. For example, one derivative exhibited 91.87% ± 2.09% inhibition at a concentration of 1.00 mg/mL with L-tyrosine as the substrate.[9]

Conclusion

This compound is a valuable and versatile intermediate in the field of medicinal chemistry. While direct data on its biological activity is scarce, its utility is demonstrated by the broad spectrum of potent biological activities observed in its derivatives. The unique combination of a methoxy group and a trifluoromethyl group on the aniline ring provides a powerful scaffold for the development of novel therapeutics, particularly in the areas of oncology and infectious diseases. Further exploration of derivatives based on this core structure holds significant promise for the discovery of new and effective drugs.

References

- 1. cabidigitallibrary.org [cabidigitallibrary.org]

- 2. A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

Methodological & Application

Synthesis of 2-Methoxy-5-(trifluoromethyl)aniline: A Detailed Guide for Pharmaceutical and Agrochemical Research

Introduction

2-Methoxy-5-(trifluoromethyl)aniline is a crucial building block in the synthesis of a wide range of pharmaceutical and agrochemical compounds. Its unique substitution pattern, featuring both an electron-donating methoxy group and a strongly electron-withdrawing trifluoromethyl group, imparts valuable properties to target molecules, including enhanced metabolic stability, bioavailability, and binding affinity. This application note provides detailed protocols for the synthesis of this compound, with a primary focus on the widely employed catalytic hydrogenation route. Alternative methods are also discussed to offer researchers flexibility based on available resources and desired scale.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| CAS Number | 349-65-5 | [1] |

| Molecular Formula | C₈H₈F₃NO | [1] |

| Molecular Weight | 191.15 g/mol | [1] |

| Appearance | Off-white to beige crystalline solid | [1] |

| Melting Point | 57-60 °C | [1] |

| Boiling Point | 230.1 °C at 760 mmHg | [2] |

Primary Synthetic Route: Catalytic Hydrogenation of 4-Methoxy-3-nitrobenzotrifluoride

The most common and efficient method for the synthesis of this compound is the catalytic hydrogenation of 4-Methoxy-3-nitrobenzotrifluoride. This method is favored for its high yield, clean conversion, and operational simplicity.

Reaction Scheme

Figure 1: Catalytic hydrogenation of 4-Methoxy-3-nitrobenzotrifluoride.

Mechanism of Catalytic Hydrogenation

The catalytic hydrogenation of a nitro group on a palladium surface is a complex process involving several steps. While the exact mechanism can vary depending on the specific conditions, a generally accepted pathway involves:

-

Adsorption: Both the nitro compound and molecular hydrogen are adsorbed onto the surface of the palladium catalyst.

-

Hydrogen Activation: The H-H bond in molecular hydrogen is cleaved on the palladium surface, forming reactive palladium-hydride species.

-

Stepwise Reduction: The nitro group is sequentially reduced to the amine through a series of intermediates, including nitroso and hydroxylamine species.

-

Desorption: The final aniline product desorbs from the catalyst surface, regenerating the active sites for further reaction.

Detailed Experimental Protocol

Materials:

-

4-Methoxy-3-nitrobenzotrifluoride

-

10% Palladium on activated carbon (Pd/C)

-

Methanol (anhydrous)

-

Hydrogen gas (H₂)

-

Celite® or a similar filtration aid

-

Inert gas (Nitrogen or Argon)

Equipment:

-

Round-bottom flask equipped with a magnetic stir bar

-

Hydrogenation apparatus (e.g., a balloon setup or a Parr hydrogenator)

-

Buchner funnel and filter flask

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 4-Methoxy-3-nitrobenzotrifluoride (1.0 eq) in methanol.

-

Inerting: Carefully add 10% Pd/C (typically 5-10 mol% of the substrate) to the solution. The flask should be purged with an inert gas (nitrogen or argon) to remove air.

-

Hydrogenation: Securely attach a hydrogen-filled balloon to the flask or connect it to a hydrogenation apparatus. Ensure the system is properly sealed.

-

Reaction Monitoring: Stir the reaction mixture vigorously at room temperature overnight. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: Once the reaction is complete, carefully purge the reaction vessel with an inert gas to remove any residual hydrogen.

-

Filtration: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with methanol to ensure complete recovery of the product. Caution: The palladium catalyst on Celite® can be pyrophoric when dry and should be handled with care. It is advisable to keep the filter cake wet with a small amount of solvent until it can be safely quenched.

-

Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield this compound as an off-white to beige solid. The product is often of high purity (>99%) and may not require further purification.[1]

Troubleshooting

| Problem | Possible Cause | Suggested Solution |

| Incomplete Reaction | Inactive catalyst | Use fresh, high-quality Pd/C. |

| Insufficient hydrogen pressure | Ensure the hydrogen balloon is adequately filled or increase the pressure in a hydrogenation apparatus. | |

| Catalyst poisoning | Ensure the starting material and solvent are free of sulfur-containing impurities.[3] | |

| Low Yield | Product adsorbed onto the catalyst | After filtration, wash the catalyst thoroughly with a polar solvent like methanol or ethanol.[3] |

| Incomplete reaction | See "Incomplete Reaction" above. | |

| Side Reactions | Over-reduction (dehalogenation if applicable) | This is less common for trifluoromethyl groups but can occur with other halogens. Optimize reaction time and temperature. |

Alternative Synthetic Routes

While catalytic hydrogenation is the preferred method, other reducing agents can be employed for the synthesis of this compound. These methods can be useful in situations where catalytic hydrogenation is not feasible or when different chemoselectivity is required.

Reduction with Stannous Chloride (SnCl₂)

Reduction of nitroarenes using stannous chloride in an acidic medium is a classic and effective method.

Reaction Scheme:

Figure 2: Reduction of 4-Methoxy-3-nitrobenzotrifluoride using stannous chloride.

Protocol Outline:

-

Dissolve 4-Methoxy-3-nitrobenzotrifluoride in ethanol or ethyl acetate.

-

Add a stoichiometric excess of stannous chloride dihydrate (SnCl₂·2H₂O).

-

Add concentrated hydrochloric acid and heat the mixture to reflux.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture and neutralize with a base (e.g., NaOH or NaHCO₃) to precipitate tin salts.

-

Filter the mixture and extract the product with an organic solvent.

-

Dry the organic layer, concentrate, and purify the product by chromatography or recrystallization.[4]

Reduction with Iron (Fe) in Acidic Media

The use of iron metal in the presence of an acid is another well-established method for the reduction of nitroarenes.

Reaction Scheme:

Figure 3: Reduction of 4-Methoxy-3-nitrobenzotrifluoride using iron.

Protocol Outline:

-

Suspend iron powder in a mixture of ethanol and water.

-

Add a catalytic amount of acid (e.g., acetic acid or hydrochloric acid).

-

Heat the mixture to reflux and add a solution of 4-Methoxy-3-nitrobenzotrifluoride in ethanol dropwise.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction, make it basic with an appropriate base, and filter off the iron salts.

-

Extract the product with an organic solvent, dry, and purify as needed.[5]

Safety Precautions

-

Catalytic Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. Ensure all operations are carried out in a well-ventilated fume hood and that all equipment is properly grounded. The palladium catalyst can be pyrophoric, especially after use. It should be handled with care and kept wet until it can be safely disposed of or quenched.[6]

-

Nitro Compounds: Aromatic nitro compounds can be toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses. Some nitro compounds can be thermally unstable.[6]

-

Acidic Conditions: When using strong acids like HCl, appropriate care should be taken to avoid contact with skin and eyes.

Product Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

| Technique | Expected Data | Reference |

| ¹H NMR | Spectra available for comparison. | [7] |

| ¹³C NMR | Spectra available for comparison. | [8] |

| IR Spectroscopy | Characteristic peaks for N-H, C-H (aromatic and aliphatic), C-O, and C-F bonds. | [3] |

| Mass Spectrometry | Molecular ion peak (M⁺) at m/z 191. | [8] |

Conclusion

This application note provides a comprehensive guide to the synthesis of this compound, a key intermediate in medicinal and agricultural chemistry. The detailed protocol for the high-yielding catalytic hydrogenation route, along with troubleshooting tips and information on alternative synthetic methods, offers researchers a valuable resource for the preparation of this important compound. Adherence to the outlined safety precautions is essential for the successful and safe execution of these synthetic procedures.

References

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Curly Arrow: Catalytic Hydrogenation Part II - Tips and Tricks [curlyarrow.blogspot.com]

- 4. sciencedatabase.strategian.com [sciencedatabase.strategian.com]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

The Versatile Intermediate: Application Notes and Protocols for 2-Methoxy-5-(trifluoromethyl)aniline

Introduction: 2-Methoxy-5-(trifluoromethyl)aniline is a key building block in the synthesis of a diverse range of valuable organic compounds. Its unique substitution pattern, featuring an electron-donating methoxy group and a strongly electron-withdrawing trifluoromethyl group, imparts specific reactivity and desirable properties to the target molecules. This intermediate is particularly significant in the development of pharmaceuticals and agrochemicals, where the trifluoromethyl moiety often enhances metabolic stability, binding affinity, and overall efficacy. These application notes provide detailed protocols for the synthesis of this compound and its subsequent use in the preparation of a quinazoline-based kinase inhibitor and a pyrazole carboxamide, a class of compounds often utilized in modern fungicides.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. This data is essential for its proper handling, storage, and use in chemical synthesis.

| Property | Value | Reference |

| CAS Number | 349-65-5 | |

| Molecular Formula | C₈H₈F₃NO | |